molecular formula C₂₇H₃₉FO₆ B1146157 1,2-Dihydro Betamethasone 17-Valerate CAS No. 154713-07-2

1,2-Dihydro Betamethasone 17-Valerate

Cat. No. B1146157
CAS RN: 154713-07-2
M. Wt: 478.59
InChI Key:
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Description

1,2-Dihydro Betamethasone 17-Valerate is a synthetic corticosteroid commonly used in the treatment of various skin conditions such as eczema, psoriasis, and dermatitis . It is a potent topical medication that works by reducing inflammation, swelling, and redness of the skin .


Molecular Structure Analysis

The chemical structure of 1,2-Dihydro Betamethasone 17-Valerate consists of a corticosteroid hormone and a valerate ester . The valerate ester enhances the absorption of the medication into the skin, allowing it to reach the affected area more quickly and effectively .


Chemical Reactions Analysis

A stability-indicating RP-HPLC method has been developed for the simultaneous quantitation of impurities of betamethasone-17-valerate and fusidic acid in a topical cream preparation . The method was validated according to current ICH guidelines and was demonstrated to be selective, linear, precise, accurate, robust, and sufficiently sensitive within the validated range .


Physical And Chemical Properties Analysis

Betamethasone 17-Valerate has a molecular formula of C27H37FO6 and an average mass of 476.578 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 598.9±50.0 °C at 760 mmHg, and a flash point of 316.0±30.1 °C .

Scientific Research Applications

Treatment of Inflammatory Skin Conditions

Betamethasone-17-valerate is used in a topical pharmaceutical cream for the treatment of inflammatory skin conditions and associated secondary infections . The cream contains active pharmaceutical ingredients (APIs) including betamethasone-17-valerate and fusidic acid .

Stability-Indicating Analysis

A novel stability-indicating RP-HPLC method has been developed for the simultaneous quantitation of impurities of both APIs present in this cream . This method is used during formulation development and stability studies .

Anti-Inflammatory Efficacy Enhancement

Betamethasone valerate-loaded niosomes have been formulated to improve the drug’s anti-inflammatory efficacy and reduce its systemic side effects . This is achieved by providing prolonged and localized drug delivery into the skin .

Niosomal Encapsulation

Niosomes are prepared by thin-film hydration using different molar ratios of surfactant, cholesterol, and charge inducers . These niosomes are used to encapsulate betamethasone valerate, enhancing its delivery and efficacy .

In-Vitro Release Kinetics

The release kinetics of betamethasone valerate from niosomes have been studied in vitro . The niosomes showed a biphasic release pattern which was more sustained than the free drug suspension .

Rheological Behavior Study

The rheological behavior of niosomal gels containing betamethasone valerate has been studied . These gels exhibited good spreadability, suitable pH values, and favorable rheological behavior .

Safety and Hazards

Betamethasone 17-Valerate may cause damage to the endocrine system through prolonged or repeated exposure . It may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects . It causes skin irritation and may cause an allergic reaction . It may be harmful if swallowed . Repeated exposure may cause skin dryness or cracking .

Mechanism of Action

Target of Action

1,2-Dihydro Betamethasone 17-Valerate, a synthetic adrenocorticosteroid, primarily targets glucocorticoid receptors . These receptors play a crucial role in the regulation of inflammation, immune responses, and various cellular functions .

Mode of Action

Upon binding to its target, 1,2-Dihydro Betamethasone 17-Valerate exerts its effects by controlling the rate of protein synthesis, depressing the migration of polymorphonuclear leukocytes and fibroblasts, and reversing capillary permeability and lysosomal stabilization at the cellular level . This interaction results in the prevention or control of inflammation .

Biochemical Pathways

The compound suppresses the body’s normal inflammatory response through reduced monocyte recruitment, suppression of arachidonic acid metabolites - prostaglandin, leukotriene, platelet-activating factor and reduced production of interleukins, TNF-α, GM-CSF . These actions affect various biochemical pathways, leading to decreased inflammation and immune response .

Pharmacokinetics

The extent of percutaneous absorption of 1,2-Dihydro Betamethasone 17-Valerate is determined by many factors including the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings . The compound is metabolized in the liver and excreted in the urine . The time to peak serum concentration after intravenous administration is between 10 to 36 minutes, and the elimination half-life is approximately 6.5 hours .

Result of Action

The molecular and cellular effects of 1,2-Dihydro Betamethasone 17-Valerate’s action include the relief of pruritic and inflammatory symptoms of corticosteroid-responsive dermatoses . It also has immunosuppressive properties, making it useful in managing several disease states including autoimmune disorders .

Action Environment

The action, efficacy, and stability of 1,2-Dihydro Betamethasone 17-Valerate can be influenced by various environmental factors. For instance, the use of occlusive dressings with topical steroids significantly increases the absorption, thereby increasing the risk for adverse effects . Furthermore, the integrity of the skin (intact vs abraded) can also affect the extent of percutaneous absorption .

properties

IUPAC Name

[(8S,10S,13S,14S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h13,16,19-21,29,31H,5-12,14-15H2,1-4H3/t16?,19-,20-,21?,24-,25-,26?,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEYXUARKUPLOZ-GEOKMHBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O[C@@]1(C(C[C@@H]2[C@@]1(CC(C3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dihydro Betamethasone 17-Valerate

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